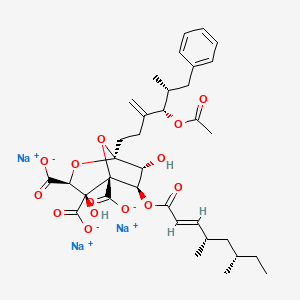

Zaragozic acid A trisodium salt

Übersicht

Beschreibung

Zaragozic acid A trisodium salt is a potent inhibitor of mammalian, fungal, and Saccharomyces cerevisiae squalene synthase . As a squalene synthase inhibitor, it may produce lower plasma cholesterol levels in primates .

Molecular Structure Analysis

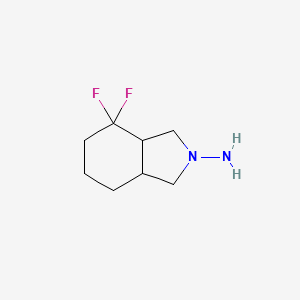

The molecular structure of this compound is characterized by an empirical formula of C35H43O14Na3 . Its molecular weight is 756.68 .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly detailed in the search results .Physical and Chemical Properties Analysis

This compound is a lyophilized powder that is soluble in DMSO, yielding a clear, colorless to faintly yellow solution . It has a molecular weight of 756.68 .Wissenschaftliche Forschungsanwendungen

Wundheilungsforschung

Zaragozic acid A trisodium salt wurde in der Wundheilungsforschung verwendet. Es wurde als Bestandteil eines serumfreien Mediums für menschliche embryonale Nierenzellen in einem Wundkratztest verwendet, um seine Wirkung auf die Wundheilung zu testen .

2. Inhibition der Farnesyl-Diphosphat-Farnesyltransferase 1 (FDFT1) Diese Verbindung wurde als Farnesyl-Diphosphat-Farnesyltransferase 1 (FDFT1) oder Squalensynthase-Inhibitor in Stromalzellen verwendet . FDFT1 ist ein Enzym, das an der Synthese von Sterolen beteiligt ist, und seine Inhibition kann erhebliche Auswirkungen auf zelluläre Prozesse haben.

Hemmung der Cholesterinsynthese

this compound wurde als Cholesterinsynthese-Inhibitor in T-Zellen verwendet . Durch die Hemmung der Cholesterinsynthese kann es die Funktion und das Verhalten dieser Zellen beeinflussen.

Squalensynthase-Hemmung

this compound ist ein potenter Inhibitor, in vivo und in vitro, der Säugetier-, Pilz- und Saccharomyces cervisiae-Squalensynthase . Squalensynthase ist das erste, fest etablierte Enzym in der Sterolsynthese, das die reduktive Kondensation von Farnesylpyrophosphat zur Bildung von Squalen katalysiert.

Senkung des Plasmacholesterinspiegels

Als Squalensynthase-Inhibitor erzeugt Zaragozic acid niedrigere Plasmacholesterinspiegel bei Primaten . Dies macht es zu einem potenziellen Kandidaten für die Forschung in der Herz-Kreislauf-Gesundheit und -Erkrankungen.

6. Erhöhung der hepatischen LDL-Rezeptor-mRNA-Spiegel Die Behandlung von Ratten mit Zaragozic acid A führte zu einem Anstieg der mRNA-Spiegel des hepatischen Low-Density-Lipoprotein (LDL)-Rezeptors . Dies könnte Auswirkungen auf die Regulation des Cholesterinspiegels im Körper haben.

Wirkmechanismus

Target of Action

Zaragozic Acid A Trisodium Salt primarily targets squalene synthase , an enzyme found in mammalian, fungal, and yeast (Saccharomyces cervisiae) sources . Squalene synthase is the first committed enzyme in sterol synthesis .

Mode of Action

This compound acts by mimicking the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate . This process confers increased apparent potency in the presence of reduced enzyme concentrations .

Biochemical Pathways

The core biosynthetic route of this compound is via a polyketide synthase pathway from 10 acetates, 4 methyls of methionines, 1 succinate, and 1 benzoic acid . It inhibits the reductive condensation of farnesyl pyrophosphate to form squalene, a crucial step in sterol synthesis .

Pharmacokinetics

It is known that the compound is soluble in ethanol and dmso . The product in solution is stable if stored at –20 °C and after freeze-thaw cycles .

Result of Action

As an inhibitor of squalene synthesis, this compound is responsible for lower plasma cholesterol levels in primates . Treatment of rats with this compound caused an increase in hepatic low-density lipoprotein (LDL) receptor mRNA levels .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Zaragozic acid A trisodium salt plays a pivotal role in inhibiting squalene synthase, the enzyme responsible for the reductive condensation of farnesyl pyrophosphate to form squalene . This inhibition is achieved by mimicking the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate . The compound interacts with various enzymes, proteins, and biomolecules, including farnesyl-diphosphate farnesyltransferase 1 (FDFT1) and squalene synthase . These interactions result in the inhibition of cholesterol synthesis in mammalian, fungal, and yeast cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In T cells, it acts as a cholesterol synthesis inhibitor, leading to reduced cholesterol levels . In human embryonic kidney cells, it has been used in wound scratch assays to test its effect on wound healing . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment of rats with this compound caused an increase in hepatic low-density lipoprotein (LDL) receptor mRNA levels .

Molecular Mechanism

The molecular mechanism of this compound involves its potent inhibition of squalene synthase . By mimicking the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate, the compound effectively inhibits the enzyme’s activity . This inhibition leads to a decrease in cholesterol synthesis, as squalene synthase is the initial committed enzyme in sterol synthesis . The compound’s binding interactions with squalene synthase and other biomolecules result in lower plasma cholesterol levels and increased hepatic LDL receptor mRNA levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and can be stored as a lyophilized powder at room temperature for up to one week without decomposition . In solution, it remains stable if stored at -20°C and after freeze-thaw cycles . Prolonged exposure to room temperature can lead to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound consistently inhibiting cholesterol synthesis and modulating gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cholesterol synthesis without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential liver toxicity and other adverse reactions . Threshold effects have been noted, with specific dosages required to achieve the desired inhibition of squalene synthase and subsequent reduction in cholesterol levels .

Metabolic Pathways

This compound is involved in metabolic pathways related to sterol synthesis. It interacts with enzymes such as squalene synthase and farnesyl-diphosphate farnesyltransferase 1 (FDFT1) . By inhibiting these enzymes, the compound disrupts the metabolic flux of sterol synthesis, leading to reduced levels of cholesterol and other sterol metabolites . This disruption has significant implications for cellular metabolism and overall cholesterol homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s solubility in ethanol and DMSO facilitates its distribution within cellular compartments . Its localization and accumulation within specific tissues and cells are influenced by these interactions, affecting its overall efficacy and potency .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its inhibitory effects on squalene synthase and its overall impact on cholesterol synthesis .

Eigenschaften

IUPAC Name |

trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O14.3Na/c1-7-19(2)17-20(3)13-14-25(37)47-28-27(38)33(48-29(30(39)40)34(45,31(41)42)35(28,49-33)32(43)44)16-15-21(4)26(46-23(6)36)22(5)18-24-11-9-8-10-12-24;;;/h8-14,19-20,22,26-29,38,45H,4,7,15-18H2,1-3,5-6H3,(H,39,40)(H,41,42)(H,43,44);;;/q;3*+1/p-3/b14-13+;;;/t19-,20+,22+,26+,27+,28+,29+,33-,34+,35-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQORTLVGZYJMB-BDIFPLNKSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)C(C(C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C[C@H](C)/C=C/C(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)[C@H]([C@H](C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43Na3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477787.png)

![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B1477798.png)